molecular formula C42H72O3 B13408048 Calenduladiol 3-Laurate

Calenduladiol 3-Laurate

Cat. No.: B13408048
M. Wt: 625.0 g/mol
InChI Key: LIWKTAWWXCGRNF-HHHDQZRDSA-N
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Description

Calenduladiol 3-Laurate: is a naturally occurring ester derived from the flowers of Calendula officinalis, commonly known as pot marigold. This compound belongs to the class of triterpenoid esters, which are known for their diverse biological activities. This compound has garnered attention due to its potential therapeutic properties and applications in various fields, including medicine, cosmetics, and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calenduladiol 3-Laurate typically involves the esterification of calenduladiol with lauric acid. This reaction is often catalyzed by acidic or enzymatic catalysts to facilitate the formation of the ester bond. The reaction conditions generally include:

    Temperature: 50-80°C

    Catalysts: Acidic catalysts like sulfuric acid or enzymatic catalysts such as lipases

    Solvents: Organic solvents like dichloromethane or ethanol

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using supercritical fluid extraction (SFE) techniques. This method allows for the selective extraction of triterpenoid esters from Calendula officinalis flowers. The process involves:

    Pressure: 50 MPa

    Temperature: 50°C

    Solvent: Supercritical carbon dioxide (SC-CO2) with ethanol as a co-solvent

This method ensures high yield and purity of the extracted compound .

Chemical Reactions Analysis

Types of Reactions

Calenduladiol 3-Laurate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the laurate group with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

Scientific Research Applications

Calenduladiol 3-Laurate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Calenduladiol 3-Laurate involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • Calenduladiol 3-Palmitate
  • Calenduladiol 3-Myristate
  • Faradiol 3-Laurate

Uniqueness

Calenduladiol 3-Laurate stands out due to its specific esterification with lauric acid, which imparts unique biological activities. Compared to its analogs, it exhibits enhanced anti-inflammatory and wound-healing properties, making it a valuable compound in therapeutic applications .

Properties

Molecular Formula

C42H72O3

Molecular Weight

625.0 g/mol

IUPAC Name

[(1R,3aS,4S,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-4-hydroxy-3a,5a,5b,8,8,11a-hexamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-9-yl] dodecanoate

InChI

InChI=1S/C42H72O3/c1-10-11-12-13-14-15-16-17-18-19-36(44)45-35-24-26-39(6)32(38(35,4)5)23-27-41(8)33(39)21-20-31-37-30(29(2)3)22-25-40(37,7)34(43)28-42(31,41)9/h30-35,37,43H,2,10-28H2,1,3-9H3/t30-,31+,32-,33+,34-,35-,37+,39-,40+,41+,42+/m0/s1

InChI Key

LIWKTAWWXCGRNF-HHHDQZRDSA-N

Isomeric SMILES

CCCCCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@@H]4[C@H]5[C@@H](CC[C@@]5([C@H](C[C@]4([C@@]3(CC[C@H]2C1(C)C)C)C)O)C)C(=C)C)C

Canonical SMILES

CCCCCCCCCCCC(=O)OC1CCC2(C3CCC4C5C(CCC5(C(CC4(C3(CCC2C1(C)C)C)C)O)C)C(=C)C)C

Origin of Product

United States

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